2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane
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Overview
Description
2-(Chloromethyl)-2-(methoxymethyl)bicyclo[221]heptane is an organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings in their structure The specific structure of this compound includes a chloromethyl group and a methoxymethyl group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane framework.
Methoxymethylation: The methoxymethyl group can be introduced using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-(Chloromethyl)-2-(methoxymethyl)bicyclo[22
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The methoxymethyl group may influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)bicyclo[2.2.1]heptane: Lacks the methoxymethyl group.
2-(Methoxymethyl)bicyclo[2.2.1]heptane: Lacks the chloromethyl group.
Uniqueness
The presence of both chloromethyl and methoxymethyl groups in 2-(Chloromethyl)-2-(methoxymethyl)bicyclo[221]heptane imparts unique chemical properties, making it distinct from similar compounds
Properties
Molecular Formula |
C10H17ClO |
---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
2-(chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17ClO/c1-12-7-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-7H2,1H3 |
InChI Key |
SIGFGVTXCPEIOM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC2CCC1C2)CCl |
Origin of Product |
United States |
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